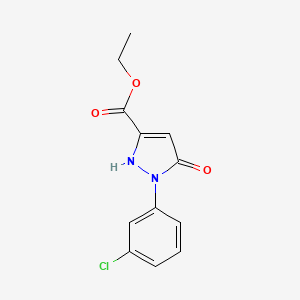

ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a 3-chlorophenyl substituent at the N1 position, a hydroxyl group at C5, and an ethyl ester moiety at C2. Pyrazole derivatives are renowned for their diverse pharmacological and agrochemical applications, with structural variations significantly influencing reactivity, solubility, and biological activity. The hydroxyl group at C5 introduces hydrogen-bonding capability, which may improve solubility or stabilize crystal structures .

Properties

IUPAC Name |

ethyl 2-(3-chlorophenyl)-3-oxo-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O3/c1-2-18-12(17)10-7-11(16)15(14-10)9-5-3-4-8(13)6-9/h3-7,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGJIGLHFKVYQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(N1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters. One common method includes the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and catalysts would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative

Reduction: Formation of alcohol or amine derivatives

Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

Medicinal Applications

Ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. Ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study :

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structure allows for interaction with microbial cell membranes, leading to disruption and cell death.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Candida albicans | 25 μg/mL |

This data indicates that ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate possesses significant antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .

Agricultural Applications

In the agricultural sector, ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate is being researched for its potential as a pesticide or herbicide.

Pesticidal Activity

Research suggests that this compound can act as an effective pesticide by targeting specific biochemical pathways in pests without affecting non-target organisms.

Case Study :

A field trial demonstrated that application of ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate resulted in a significant reduction of pest populations on crops while maintaining crop health .

Herbicidal Effects

The compound's ability to inhibit certain plant enzymes makes it a candidate for herbicide development.

Data Table: Herbicidal Efficacy

| Plant Species | Effective Dose (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Setaria viridis | 150 | 90 |

These results indicate that ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate can effectively control weed species, providing an alternative to conventional herbicides .

Mechanism of Action

The mechanism of action of ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent positions and functional groups. Below is a comparative analysis:

Crystallographic and Computational Insights

- Crystal Packing : Mercury CSD 2.0 analyses reveal that 3-chlorophenyl-substituted pyrazoles often exhibit distinct packing patterns due to Cl···Cl or Cl···π interactions, unlike fluorinated analogues where F···H contacts dominate .

- Conformational Flexibility : The dihedral angle between the pyrazole ring and 3-chlorophenyl group (observed in related structures) influences molecular planarity and intermolecular interactions .

Research Findings and Implications

- Thermodynamic Stability : The hydroxyl group at C5 may enhance thermal stability compared to mercapto or methylthio derivatives, as seen in differential scanning calorimetry (DSC) studies of similar compounds .

- Solubility Trends : Methoxy-substituted analogues (e.g., ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate) exhibit improved aqueous solubility due to polar -OCH₃ groups, whereas the 3-chlorophenyl variant likely favors lipid membranes .

Biological Activity

Ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate, a compound belonging to the pyrazole family, has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables, case studies, and research findings.

Synthesis

The synthesis of ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the cyclization of hydrazine derivatives with β-keto esters. A common method includes reacting 3-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions, often in solvents like ethanol or acetic acid at elevated temperatures.

Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Cyclization | 3-Chlorophenylhydrazine, Ethyl acetoacetate | Acidic/Basic, Elevated temperature |

| Industrial Production | Continuous flow reactors | Optimized for yield and purity |

Ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate exhibits its biological effects through interactions with specific molecular targets such as enzymes and receptors. The compound's structural characteristics enable it to modulate the activity of these targets, leading to various biological outcomes .

Antimicrobial Activity

Research indicates that pyrazole derivatives, including ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate, demonstrate significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and found promising results, suggesting potential applications in treating infections .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. In vitro assays showed that it could inhibit pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Anticancer Potential

The anticancer activity of ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate has also been explored. In a study involving human cancer cell lines (HeLa and HCT116), the compound exhibited cytotoxic effects, with IC50 values indicating its potency against tumor cells .

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate showed an inhibition zone diameter of 15 mm against S. aureus at a concentration of 100 µg/mL, highlighting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory effects of several compounds on lipopolysaccharide-stimulated macrophages, ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate reduced TNF-alpha production by approximately 40% at a concentration of 50 µM, demonstrating significant anti-inflammatory potential .

Comparative Analysis with Similar Compounds

To better understand the efficacy of ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate, it is useful to compare it with other pyrazole derivatives:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate | Antimicrobial, Anti-inflammatory | Varies by assay |

| Pyrazole derivative A | Anticancer | 25 |

| Pyrazole derivative B | Anti-inflammatory | 15 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ethyl 1-(3-chlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds under basic conditions (e.g., K₂CO₃ in ethanol) . Electrochemical oxidative aromatization of pyrazolines, as demonstrated for similar pyrazole esters, could also be adapted .

- Optimization : Key parameters include temperature (60–80°C), solvent polarity (ethanol/DMF), and catalyst loading. Monitoring reaction progress via TLC or HPLC is critical. For hydroxyl group stability, inert atmospheres (N₂/Ar) may prevent oxidation .

| Typical Reaction Conditions |

|---|

| Catalyst: K₂CO₃ (1.2 equiv) |

| Solvent: Ethanol (reflux) |

| Time: 12–24 hours |

| Yield: 50–70% (based on analogs) |

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 3-chlorophenyl protons at δ 7.3–7.5 ppm, pyrazole ring protons at δ 6.5–7.0 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. Use SHELXL for refinement, ensuring R-factor < 5% .

Q. How should researchers handle stability and storage challenges for this compound?

- Stability : The hydroxyl group may render the compound prone to oxidation. Store under inert gas (argon) at –20°C. Avoid prolonged exposure to light or moisture .

- Decomposition Risks : Thermal degradation above 150°C may release toxic gases (e.g., CO, HCl). Use TGA/DSC to assess decomposition thresholds .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

- Refinement Strategies : Use SHELXL’s restraints for anisotropic displacement parameters. Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) to identify outliers .

- Data Sources : Compare with Cambridge Structural Database (CSD) entries for analogous pyrazole-carboxylates .

| Example Crystallographic Parameters |

|---|

| Space Group: P2₁/c |

| R-factor: < 5% |

| Hydrogen Bonding: O–H···O (2.7–3.0 Å) |

Q. What computational approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?

- DFT Calculations : Calculate Fukui indices to identify nucleophilic (pyrazole N-atoms) and electrophilic (ester carbonyl) sites .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

Q. How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

- Methodology :

Validate purity (>98% via HPLC) to rule out impurity interference .

Use dose-response assays (e.g., IC₅₀ curves) to confirm activity trends.

Cross-reference with analogs (e.g., 3-trifluoromethyl or 4-fluorophenyl derivatives) to isolate substituent effects .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrazole ring?

- Directing Groups : Introduce temporary protecting groups (e.g., TMS) at the 5-hydroxy position to direct electrophilic substitution to the 4-position .

- Catalytic Systems : Pd-catalyzed C–H activation for aryl coupling, though steric hindrance from the 3-chlorophenyl group may require bulky ligands (e.g., BrettPhos) .

Data Contradiction Analysis

Q. How should discrepancies between experimental and computational vibrational spectra (IR/Raman) be interpreted?

- Root Causes :

- Solvent effects in experimental spectra vs. gas-phase DFT calculations.

- Overestimation of hydrogen-bonding strength in simulations.

Q. What experimental controls are essential to validate synthetic yield claims?

- Controls :

Internal standard (e.g., anthracene) for HPLC quantification.

Repeat reactions in triplicate to assess reproducibility.

Use alternative purification methods (e.g., column chromatography vs. recrystallization) to confirm yield consistency .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.